molecular formula C8H7F3N2O3 B3190750 5-Methoxy-2-nitro-4-(trifluoromethyl)aniline CAS No. 473537-32-5

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B3190750
CAS No.: 473537-32-5
M. Wt: 236.15 g/mol
InChI Key: HJFCWKRMUCQYHF-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline , also known by its chemical formula C7H5F3N2O2 , is a compound with intriguing properties. It belongs to the class of (trifluoromethyl)benzenes and exhibits a molecular weight of 206.12 g/mol . The compound’s structure consists of a trifluoromethyl group attached to a nitro-substituted aniline ring.


Physical and Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 105-106°C .

Scientific Research Applications

Liquid Crystals

5-Methoxy-2-nitro-4-(trifluoromethyl)aniline derivatives have been explored in the context of liquid crystals. For instance, 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic B and A phases, respectively. These derivatives are useful for understanding the liquid crystalline properties and the influence of terminal trifluoromethylation on these properties (Miyajima et al., 1995).

Nonlinear Optics

Compounds related to this compound have been synthesized for use in nonlinear optics. These compounds exhibit properties like first-order hyperpolarizability and second harmonic generation, which are crucial for nonlinear optical applications (Bagheri & Entezami, 2002).

Photophysical Properties

The photophysical properties of compounds related to this compound have been studied. For instance, the incorporation of fluorine atoms into the aniline fragment in certain bipyridines can lead to significant shifts in emission maxima and quantum yield, demonstrating their potential as "push–pull" fluorophores (Kopchuk et al., 2020).

Electrochromic Materials

Derivatives of this compound have been synthesized and characterized for their potential as electrochromic materials. These materials show promising applications in the near-infrared region, with excellent optical contrasts and fast switching speeds (Li et al., 2017).

Ozonation and Environmental Impact

Studies have been conducted on the ozonation of anilines, including derivatives of this compound, to understand their reactivity and pathways of degradation in environmental settings. This research is crucial for assessing the environmental impact and potential degradation pathways of these compounds (Tekle-Röttering et al., 2016).

Analytical and Forensic Applications

The detection and quantification of 4-nitro-3-(trifluoromethyl)-aniline in biological materials have been explored, demonstrating the compound's relevance in analytical and forensic contexts. This includes the development of methods for extracting and quantifying the compound in various biological matrices (Shormanov et al., 2016).

Safety and Hazards

  • Discontinued Product : Note that this compound is no longer available commercially .

Properties

IUPAC Name

5-methoxy-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-16-7-3-5(12)6(13(14)15)2-4(7)8(9,10)11/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFCWKRMUCQYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 5-chloro-2-nitro-4-trifluoromethyl-phenylamine [CAS-No. 35375-74-7] (4.61 g, 19.2 mmol) and KOH (2.78 g, 42.2 mmol) in MeOH (20 mL) and DMSO (40 mL) according to the general procedure E. Obtained as a yellow solid (4.18 g).
Quantity
4.61 g
Type
reactant
Reaction Step One
Name
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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